molecular formula C10H12FNO B14840439 3-Cyclopropoxy-4-fluoro-N-methylaniline

3-Cyclopropoxy-4-fluoro-N-methylaniline

Cat. No.: B14840439
M. Wt: 181.21 g/mol
InChI Key: PBKXIQMJZFUOMK-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluoro-N-methylaniline is an aromatic amine derivative characterized by a benzene ring substituted with a fluorine atom at the para-position (C4), a cyclopropoxy group (O-cyclopropyl) at the meta-position (C3), and an N-methylated amino group (-NHCH₃) at the para-position. The cyclopropoxy moiety introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, while the N-methyl group enhances lipophilicity compared to non-alkylated aniline analogs. This compound is of interest in medicinal and agrochemical research, where such substitutions are often explored to modulate bioavailability and target binding .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluoro-N-methylaniline

InChI

InChI=1S/C10H12FNO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

PBKXIQMJZFUOMK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)F)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluoro-N-methylaniline typically involves the reaction of 3-cyclopropoxy-4-fluoroaniline with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluoro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropoxy group may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural Features :

  • Fluorine atom : Electron-withdrawing, influencing the electron density of the aromatic ring and reactivity.
  • N-Methylation : Reduces basicity and increases lipid solubility compared to primary anilines.

Comparison with Similar Compounds

The following compounds share structural similarities with 3-cyclopropoxy-4-fluoro-N-methylaniline, differing primarily in alkoxy substituents and N-alkylation status. Key comparisons are summarized below:

Substituent Effects: Alkoxy Group Variation

3-Fluoro-4-methoxyaniline (CAS 366-99-4)

  • Structure: Methoxy (-OCH₃) at C3, fluorine at C4, and a primary amino group (-NH₂).
  • Molecular Formula: C₇H₈FNO.
  • Molecular Weight : 141.14 g/mol.
  • Melting Point : 81–84°C .
  • Lack of N-methylation results in higher basicity and lower lipophilicity.

3-Fluoro-4-propoxyaniline

  • Structure: Propoxy (-OCH₂CH₂CH₃) at C3, fluorine at C4, and a primary amino group (-NH₂).
  • Molecular Formula: Not explicitly provided in evidence .
  • Longer alkyl chain may increase hydrophobicity relative to methoxy but reduce ring strain effects compared to cyclopropoxy.

This compound

  • Structure: Cyclopropoxy (-O-C₃H₅) at C3, fluorine at C4, and N-methylamino (-NHCH₃).
  • Inferred Molecular Formula: C₁₀H₁₂FNO (based on structural analysis).
  • Electronic Effects: The cyclopropane’s ring strain may alter electron distribution compared to linear alkoxy groups. N-Methylation: Enhances membrane permeability but reduces hydrogen-bonding capacity.

Key Observations :

Melting Points : The smaller methoxy derivative exhibits a defined melting point (81–84°C), while data for the bulkier propoxy and cyclopropoxy analogs are unavailable, likely due to reduced crystallinity from steric effects.

Lipophilicity: N-Methylation and cyclopropoxy substitution in the target compound likely increase logP values compared to non-methylated or methoxy/propoxy analogs.

Notes

Data gaps for this compound (e.g., melting point, exact molecular weight) highlight the need for experimental characterization.

Toxicity profiles for cyclopropoxy-containing anilines remain understudied, necessitating further research .

The steric and electronic uniqueness of cyclopropoxy may offer advantages in drug design, warranting comparative studies with linear alkoxy analogs.

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